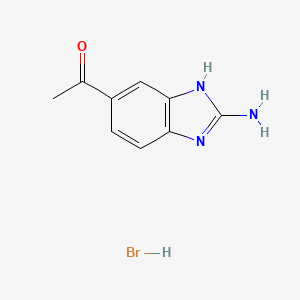

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide

Description

Properties

Molecular Formula |

C9H10BrN3O |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

1-(2-amino-3H-benzimidazol-5-yl)ethanone;hydrobromide |

InChI |

InChI=1S/C9H9N3O.BrH/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7;/h2-4H,1H3,(H3,10,11,12);1H |

InChI Key |

ZXGRFUSYXITMNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=C(N2)N.Br |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Core Formation

The benzimidazole nucleus is commonly synthesized by cyclization reactions involving o-phenylenediamine derivatives and carboxylic acid derivatives or their equivalents. The amino substituent at the 2-position is generally introduced via selective functionalization or by starting from appropriately substituted precursors.

Introduction of the Ethanone Group

The ethanone substituent is introduced through acylation or alkylation reactions targeting the 5-position of the benzimidazole ring. A typical method involves the reaction of a benzimidazole derivative with methyl magnesium bromide (a Grignard reagent) in an inert atmosphere and aprotic solvent such as tetrahydrofuran (THF), followed by quenching and work-up to yield the ethanone-functionalized benzimidazole.

Formation of the Hydrobromide Salt

The final step involves salt formation by treatment with hydrobromic acid or a hydrobromide source to obtain the hydrobromide salt, enhancing the compound's physicochemical properties.

Detailed Preparation Methodology

A representative synthesis reported for a closely related compound, 1-(1-methyl-1H-benzimidazol-5-yl)ethan-1-one, provides a foundation for the preparation of this compound with necessary modifications.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting benzimidazole derivative (e.g., 1H-benzimidazole-5-carboxamide) | Dissolved in anhydrous tetrahydrofuran under inert atmosphere | - |

| 2 | Methyl magnesium bromide (3 M solution in diethyl ether) added dropwise at 0 °C | Grignard reaction to introduce ethanone moiety | - |

| 3 | Stirring at room temperature for 3 hours; monitored by thin-layer chromatography | Completion of reaction | - |

| 4 | Quenching with saturated ammonium chloride solution | Reaction termination and work-up | - |

| 5 | Extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure | Isolation of crude product | - |

| 6 | Purification by silica gel column chromatography using 2% methanol in dichloromethane | Isolation of pure ethanone-substituted benzimidazole | 87.6% (for methylated analog) |

This method yields the ethanone-functionalized benzimidazole intermediate, which can be further converted to the hydrobromide salt by treatment with hydrobromic acid under controlled conditions.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in heterocyclic chemistry have introduced catalytic one-pot methods for the synthesis of benzimidazole derivatives and related heterocycles, which could be adapted for this compound:

Iron(III)-Catalyzed Aryl Ring Activation and Copper(I)-Catalyzed Cyclization: This one-pot, two-step method enables efficient synthesis of N-heterocycles without the need for prefunctionalization, minimizing side reactions such as overoxidation or overhalogenation. It involves iron(III)-catalyzed iodination followed by copper(I)-catalyzed C–N bond formation, yielding benzimidazole scaffolds with high regioselectivity and good yields (43–93%) depending on substrate substitution patterns.

Palladium-Catalyzed C–H Activation: Palladium catalysis in the presence of oxidants such as phenyliodonium diacetate allows for direct functionalization and cyclization to form benzodiazole and related heterocycles. However, this method requires careful control to avoid overoxidation, especially with electron-rich substrates.

These catalytic methods offer potential improvements in efficiency and selectivity for preparing 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one derivatives, including their hydrobromide salts.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Solvent: Anhydrous tetrahydrofuran is preferred for Grignard reactions due to its ability to stabilize organomagnesium intermediates.

Temperature: Initial low temperature (0 °C) addition of Grignard reagent prevents side reactions; subsequent room temperature stirring ensures reaction completion.

Atmosphere: Inert atmosphere (nitrogen or argon) prevents moisture and oxygen interference.

Purification: Silica gel chromatography with low-polarity eluents (e.g., 2% methanol in dichloromethane) effectively isolates the target compound.

Salt Formation: Controlled addition of hydrobromic acid ensures formation of the hydrobromide salt without decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Grignard Addition to Benzimidazole Carboxamide | Methyl magnesium bromide, THF | None | 0 °C to RT, inert atmosphere | ~87.6% (analogous compound) | Classical approach for ethanone introduction |

| Iron(III)-Catalyzed Activation + Copper(I)-Catalyzed Cyclization | Fe(III) salts, Cu(I) salts | Iron(III), Copper(I) | Mild oxidative conditions, one-pot | 43–93% | Efficient for N-heterocycle synthesis |

| Palladium-Catalyzed C–H Activation | Pd catalyst, oxidants | Palladium | Controlled oxidation | Variable | Requires careful control to avoid overoxidation |

Research and Literature Support

The Grignard-based synthesis of ethanone-substituted benzimidazoles is well-documented and yields high purity products suitable for further functionalization and salt formation.

Catalytic one-pot methods using iron and copper catalysts have been demonstrated for the synthesis of related benzimidazole derivatives with excellent regioselectivity and good yields, offering a modern alternative to classical methods.

Patent literature describes the preparation of benzimidazole derivatives and their salts for pharmaceutical applications, emphasizing the importance of substituent control and salt formation for biological activity.

Chemical Reactions Analysis

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Amino Group: The 2-amino substitution distinguishes the target compound from non-amino analogs, enabling enhanced hydrogen bonding and solubility.

Key Observations :

- The target compound’s synthesis likely involves bromination of a precursor acetylated benzodiazole, analogous to hydrochloride salt formation in .

- Pyrazole and thiadiazole derivatives require multi-step cyclization, whereas chalcone-based hybrids (e.g., ) utilize condensation and reduction steps.

Pharmacological and Physicochemical Properties

Key Observations :

- The hydrobromide salt of the target compound likely improves aqueous solubility compared to neutral pyrazole derivatives (e.g., ).

- Amino-substituted benzodiazoles may exhibit enhanced target binding compared to non-amino thiadiazoles or chalcones .

Crystallographic and Stability Data

- Crystallinity: highlights that acetyl-substituted heterocycles (e.g., indole derivatives) exhibit normal bond lengths and stable crystal packing . The target compound’s hydrobromide salt may similarly form stable crystals, aiding in structural characterization.

- Thermal Stability : Hydrobromide salts generally exhibit higher melting points than hydrochlorides due to stronger ionic interactions, as inferred from .

Biological Activity

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C8H9BrN4O, with a molecular weight of approximately 246.09 g/mol. The compound features a benzodiazole ring, which is known for its pharmacological significance.

Antioxidant Properties

Research indicates that derivatives of benzodiazole compounds exhibit significant antioxidant activity. For instance, studies have demonstrated that certain benzodiazepinones show low cytotoxicity while effectively scavenging free radicals in vitro. These compounds have been evaluated using assays such as DPPH and ABTS, which measure radical scavenging capacity and overall antioxidant potential .

Table 1: Antioxidant Activity of Benzodiazole Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Cytotoxicity (IC50 in HepG2) |

|---|---|---|---|

| Compound A | 15.5 | 12.3 | >100 |

| Compound B | 20.0 | 18.4 | >100 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined

Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in studies focusing on oxidative stress models relevant to neurodegenerative diseases such as Parkinson's disease (PD). In these studies, the compound demonstrated significant protective effects against oxidative stress-induced neuronal damage by reducing intracellular reactive oxygen species (ROS) levels and improving mitochondrial membrane potential .

Case Study: Neuroprotection in SH-SY5Y Cells

In a controlled experiment using human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide (H2O2), treatment with the compound resulted in:

- A reduction in lipid peroxidation levels.

- Increased glutathione levels.

- Decreased apoptosis markers, including caspase-3 activation.

These findings suggest that the compound may serve as a promising candidate for further development in neuroprotective therapies.

The mechanism through which this compound exerts its biological effects may involve:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Neuroprotection : Modulating apoptotic pathways and enhancing cellular resilience against stressors.

Q & A

Q. What are the recommended synthetic routes for 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols starting from substituted benzimidazole precursors. For example:

- Step 1: Bromination of a benzimidazole derivative (e.g., 5-amino-benzimidazole) using brominating agents like HBr or N-bromosuccinimide under controlled pH (alkaline conditions with triethylamine) .

- Step 2: Ethylation or ketone introduction via nucleophilic substitution or Friedel-Crafts acylation. Ethyl iodide or acetyl chloride in dichloromethane is commonly used .

- Step 3: Hydrobromide salt formation via acid-base reaction in ethanol or methanol, followed by recrystallization for purification .

Key Optimization Parameters:

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

Q. What are the mechanistic insights into the bromination and cyclization steps during synthesis?

Methodological Answer:

- Bromination Mechanism: Electrophilic aromatic substitution (EAS) dominates, where HBr generates Br⁺ ions that react with the electron-rich benzimidazole ring. Steric hindrance from substituents (e.g., methyl groups) can direct bromination to specific positions .

- Cyclization: Acid-catalyzed intramolecular dehydration forms the benzimidazole core. For example, sulfuric acid promotes cyclization by protonating carbonyl oxygen, facilitating nucleophilic attack by the amino group .

Data Contradiction Analysis:

Q. How do computational studies enhance understanding of this compound’s reactivity and solid-state interactions?

Methodological Answer:

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. For example, the ethanone group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Crystallography: Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking in benzimidazole rings) and hydrogen-bonding networks (N-H···Br interactions in hydrobromide salts) .

Case Study:

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

- Salt Selection: The hydrobromide form improves aqueous solubility compared to the free base due to ionic interactions. For in vitro studies, use phosphate-buffered saline (PBS) at pH 7.4 .

- Co-solvents: Employ DMSO (≤1% v/v) for stock solutions, followed by dilution in aqueous buffers to maintain compound stability .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

Methodological Answer:

- Source Verification: Cross-check purity (e.g., HPLC data) and synthetic routes. For example, impurities from incomplete cyclization can lower observed mp .

- Experimental Replication: Reproduce synthesis using literature protocols (e.g., recrystallization from ethanol vs. methanol) to isolate variables affecting mp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.